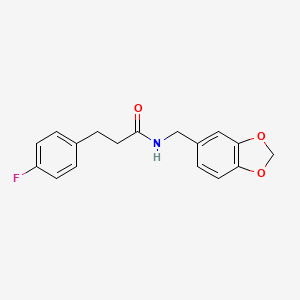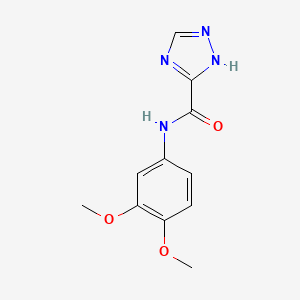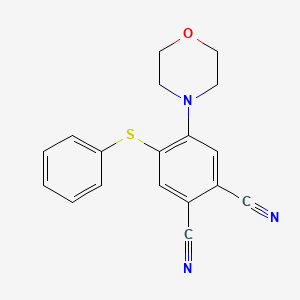
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)propanamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)propanamide, commonly known as 5-MAPB, is a synthetic drug that belongs to the class of phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. The chemical structure of 5-MAPB is similar to that of MDMA, which is a well-known drug of abuse. However, 5-MAPB has a slightly different chemical structure, which gives it unique properties.
Mecanismo De Acción
The exact mechanism of action of 5-MAPB is not fully understood. However, it is known to act as a SNDRA, which means that it increases the levels of serotonin, norepinephrine, and dopamine in the brain. These neurotransmitters are involved in the regulation of mood, emotion, and motivation. By increasing their levels, 5-MAPB is thought to produce its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-MAPB are similar to those of MDMA. It has been found to produce feelings of euphoria, empathy, and sociability. It also increases heart rate, blood pressure, and body temperature. However, the effects of 5-MAPB are less intense and shorter-lasting than those of MDMA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-MAPB in lab experiments is that it is a relatively new drug, which means that there is still much to be learned about its properties and effects. This makes it an interesting subject for scientific research. However, one limitation is that it is a designer drug, which means that it is not approved for human consumption and is illegal in many countries. This makes it difficult to conduct research on human subjects.
Direcciones Futuras
There are several future directions for research on 5-MAPB. One area of interest is its potential therapeutic uses. It has been suggested that it may be useful in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Another area of interest is its potential use as a tool for studying the brain. By studying its effects on neurotransmitter levels and brain activity, researchers may gain a better understanding of the neurobiology of mood and emotion. Finally, there is a need for further research on the long-term effects of 5-MAPB, particularly with regard to its potential for addiction and other negative health outcomes.
Aplicaciones Científicas De Investigación
5-MAPB has been used in scientific research to study its psychoactive effects. It has been found to act as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), which means that it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of MDMA, which is known to produce feelings of euphoria, empathy, and sociability.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-14-5-1-12(2-6-14)4-8-17(20)19-10-13-3-7-15-16(9-13)22-11-21-15/h1-3,5-7,9H,4,8,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHLVTXPZAFELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-Benzodioxol-5-YL)methyl]-3-(4-fluorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(diphenylmethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B3748449.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3748463.png)
![N-(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B3748481.png)
![N-[2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3748492.png)
![N-[2-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3748495.png)

![N-[4-(acetylamino)phenyl]-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B3748514.png)
![N-(4-methylphenyl)-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B3748515.png)
![dimethyl 2,6-dimethyl-4-[3-(propionylamino)phenyl]-3,5-pyridinedicarboxylate](/img/structure/B3748524.png)
![1-[(dimethylamino)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B3748526.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3748538.png)
